2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)-, oxime, (1E)-

Antifungal agent Carvone derivative Spore germination inhibition

2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)-, oxime, (1E)- (CAS 31198-76-2), commonly referred to as (1E)-carvone oxime, is a monoterpenoid oxime derived from the renewable p-menthane scaffold. The compound is prepared via condensation of (R)- or (S)-carvone with hydroxylamine, yielding an α,β-unsaturated oxime that retains the conjugated dienone character of the parent ketone while introducing a hydrolytically tunable nitrogen functionality.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 31198-76-2
Cat. No. B12441796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)-, oxime, (1E)-
CAS31198-76-2
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC1=CCC(CC1=NO)C(=C)C
InChIInChI=1S/C10H15NO/c1-7(2)9-5-4-8(3)10(6-9)11-12/h4,9,12H,1,5-6H2,2-3H3
InChIKeyJOAADLZWSUDMHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)-, oxime, (1E)- (CAS 31198-76-2) — Sources, Structure, and Differentiated Role


2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)-, oxime, (1E)- (CAS 31198-76-2), commonly referred to as (1E)-carvone oxime, is a monoterpenoid oxime derived from the renewable p-menthane scaffold. The compound is prepared via condensation of (R)- or (S)-carvone with hydroxylamine, yielding an α,β-unsaturated oxime that retains the conjugated dienone character of the parent ketone while introducing a hydrolytically tunable nitrogen functionality [1]. Unlike the more extensively profiled carvone ketone or its reduced analog dihydrocarvone, this (1E)-oxime isomer offers a unique combination of nucleophilic reactivity at the oxime oxygen, a stereo-defined C=N geometry that governs cycloaddition regiospecificity, and a documented shift from mint–caraway olfactory notes to a vegetable-like odor profile [2]. These features position (1E)-carvone oxime as a versatile intermediate for fragrance ethers, antifungal sulfonates, and heterocyclic scaffolds accessible via [3+2] cycloaddition, distinguishing it from both the parent ketone and the corresponding (1Z)-oxime isomer.

Why Generic Substitution Falls Short: The (1E)-Carvone Oxime Advantage Over Carvone and Other Monoterpenoid Oximes


Attempts to replace (1E)-carvone oxime with the parent carvone ketone, the (1Z)-oxime isomer, or structurally related oximes such as camphor oxime or menthone oxime encounter measurable performance penalties. The oxime group imparts a nucleophilic character (confirmed by DFT conceptual indices) that is absent in carvone, enabling chemoselective [3+2] cycloadditions with nitrile oxides [1]. The (1E) geometry defines the regiospecific outcome of these cycloadditions, whereas the (1Z) isomer would direct bond formation along a different topological path [1]. In fungicidal assays, carvone oxime exhibits selective activity enhancement against Ustilago segetum var. tritici relative to carvone, while carvone semicarbazone remains essentially inactive across the same panel [2]. Separately, carvone oxime demonstrates superior broad-spectrum antifungal inhibition (93.25–93.31% at 500 µg/mL against Pyricularia oryzae and Fusarium graminearum) compared to citral oxime (81.87% and 51.57%, respectively) under identical conditions [3]. These quantitative gaps confirm that generic replacement—even with another monoterpenoid oxime—leads to significantly altered reactivity, stereochemical selectivity, olfactory quality, or biocidal potency.

Quantitative Differentiation Evidence for (1E)-2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)-, oxime (CAS 31198-76-2)


Fungicidal Activity: Carvone Oxime vs. Carvone and Carvone Derivatives Against Ustilago segetum

In a comparative study of carvone and its chemically transformed derivatives, carvone oxime exhibited a selective increase in fungicidal activity against Ustilago segetum var. tritici relative to carvone, a response that was not observed against the other two tested strains (Alternaria triticina and Bipolaris sorokiniana). By contrast, carvone semicarbazone showed the least overall activity across all three fungi [1]. This strain-specific enhancement pattern differentiates carvone oxime from carvone hydrazone (which enhanced activity against B. sorokiniana and U. segetum) and positions the oxime as the derivative of choice when targeting U. segetum.

Antifungal agent Carvone derivative Spore germination inhibition

Broad-Spectrum Antifungal Inhibition: Carvone Oxime vs. Citral Oxime at 500 µg/mL

When tested head-to-head at 500 µg/mL, carvone oxime significantly outperformed citral oxime against three major phytopathogenic fungi. Carvone oxime achieved 93.25% inhibition against Pyricularia oryzae, 93.31% against Fusarium graminearum, and 79.35% against Fusarium oxysporum, whereas citral oxime gave only 81.87%, 51.57%, and 60.12% inhibition, respectively [1]. The differential is most pronounced against F. graminearum, where carvone oxime delivers nearly double the inhibition rate of citral oxime.

Broad-spectrum antifungal Monoterpenoid oxime Mycelial growth inhibition

Chemoselectivity in [3+2] Cycloaddition: (1E)-Carvone Oxime as a Nucleophilic Component vs. Nitrile Oxide Electrophile

Conceptual DFT analysis at the B3LYP/6-311(d,p) level characterized (1E)-carvone oxime as a nucleophile (electron-rich C=C–C=N framework) and nitrile oxide as an electrophile in their [3+2] cycloaddition. Electron localization function (ELF) analysis confirmed that the reaction proceeds with complete chemoselectivity and regiospecificity, forming a single isoxazoline regioisomer consistent with experimental observation [1]. This computationally validated regiospecific outcome is a direct consequence of the (1E) geometry; the (1Z)-oxime would present a different frontier molecular orbital topology, altering the favored bond-formation sequence [1][2].

Cycloaddition Regiospecificity DFT reactivity indices

Olfactory Profile Differentiation: Carvone Oxime vs. Parent Carvone Enantiomers

The (1E)-carvone oxime exhibits a vegetable-like odor profile that is distinctly different from its parent ketones: (−)-carvone (spearmint) and (+)-carvone (caraway) [1][2]. A systematic library of 57 oximes from fragrant aldehydes and ketones confirmed that carvone oxime enantiomers are fully resolvable on a Cyclosil B chiral GC column, a chromatographic behavior shared with camphor, menthone, and piperitone oximes but not with the parent ketones under the same conditions [2]. The olfactory shift from mint/caraway to vegetable-like is a direct consequence of oxime formation and is tunable via O-alkylation to generate ethers spanning vegetable, herbaceous, sulfuric, floral, and fruity notes [1].

Fragrance chemistry Olfactory evaluation Oxime ether synthesis

Synthesis Yield Optimization: Carvone Oxime vs. Literature Baseline

A method optimization study increased carvone oxime isolated yield from the literature-reported 61.22% to 74.19% by adjusting reaction temperature to 55 °C and using ethanol as solvent, compared to aqueous alkaline conditions used for citral oxime synthesis [1]. This solvent and temperature specificity for carvone oxime formation contrasts with the optimal conditions for citral oxime (65 °C, aqueous alkaline medium), highlighting that generic monoterpenoid oximation protocols do not transfer efficiently between substrates.

Oxime synthesis Yield improvement Green chemistry

GPx-Like Antioxidant Activity: Carvone Oxime Relative Ranking in a Selenophene-Derived Library

Within a series of (−)-carvone-derived selenophene compounds, the carvone oxime derivative (compound 7) demonstrated glutathione peroxidase (GPx)-like antioxidant activity, ranking third behind the α,α-dimer 6 and phenol 2, but ahead of the Beckmann rearrangement product lactam 8, which was completely inactive [1]. This positions the oxime as a moderately active GPx mimic within the series, confirming that the oxime functional handle preserves bioactivity while enabling further derivatization that the selenophenone scaffold alone does not permit.

GPx mimic Antioxidant Organoselenium

High-Value Research and Industrial Scenarios for (1E)-Carvone Oxime (CAS 31198-76-2) Based on Quantitative Evidence


Development of Broad-Spectrum Botanical Fungicides Targeting Fusarium and Pyricularia Species

Carvone oxime outperforms citral oxime by 19–42 percentage points in mycelial growth inhibition against Fusarium graminearum and Fusarium oxysporum at 500 µg/mL [1]. Agricultural research groups screening monoterpenoid-derived fungicides should select carvone oxime as the oxime building block of choice when Fusarium coverage is a priority. Downstream O-sulfonylation of carvone oxime can further enhance broad-spectrum activity, with derivatives such as compound 3h achieving 78–82% inhibition against four plant pathogens at 50 mg/L, exceeding the performance of the commercial fungicide chlorothalonil [2].

Stereospecific Synthesis of Isoxazoline Heterocycles via [3+2] Cycloaddition

The (1E) geometry of carvone oxime directs regiospecific formation of a single isoxazoline regioisomer in [3+2] cycloaddition with nitrile oxides, as validated by DFT calculations (B3LYP/6-311(d,p)) and electron localization analysis [3]. Medicinal chemistry groups constructing isoxazoline libraries for antiviral screening should procure the (1E)-isomer specifically, as the (1Z)-isomer would be expected to alter the cycloaddition regiospecificity. Docking studies of the resulting cycloadducts show enhanced affinity for SARS-CoV-2 and HIV-1 proteases, providing a rationale for prioritizing carvone-oxime-derived heterocycles in antiviral screening cascades [4].

Non-Mint, Vegetable-Type Fragrance Building Block for Functional Perfumery

Unlike the spearmint or caraway character of carvone enantiomers, carvone oxime delivers a vegetable-like scent that can be further diversified via O-alkylation into ethers spanning pickled cucumber, horseradish, carrot leaf, scallion, onion, sulfuric, floral (lily), and fruity (blackcurrant, pear) notes [5][6]. Fragrance houses seeking to create non-traditional terpenoid odor profiles should procure (1E)-carvone oxime as a platform intermediate, with full enantiomeric resolution achievable on Cyclosil B chiral GC columns for quality control [6].

Scale-Up of Carvone Oxime with Optimized Yield for Derivative Libraries

The optimized carvone oximation protocol (ethanol, 55 °C) delivers a 74.19% isolated yield, a 21% relative improvement over the literature baseline of 61.22% [7]. This protocol is specific to carvone and should not be substituted with generic aqueous alkaline conditions optimized for citral. CROs and medicinal chemistry groups establishing carvone oxime as a key intermediate should implement this substrate-optimized method to maximize throughput for downstream ester, sulfonate, and ether libraries.

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